3-Methoxy-1-phenylnonan-1-one
Description
Contextualization within Aryl Ketone and Ether Chemistry
3-Methoxy-1-phenylnonan-1-one is an organic molecule that belongs to the structural classes of aryl ketones and ethers. The aryl ketone component is characterized by a carbonyl group (C=O) directly attached to a phenyl ring (an aromatic ring), while the ether functionality consists of an oxygen atom connected to two alkyl or aryl groups—in this case, a methyl group and the nonyl chain. This combination of functional groups bestows upon the molecule a set of chemical properties and reactivity patterns that are of interest in organic synthesis and materials science.
Aryl ketones are a significant class of compounds found in both natural and synthetic products and are known for their stability. rsc.orgnih.gov They are key building blocks in the synthesis of more complex molecules. The chemistry of aryl ethers is also well-established, with these compounds often being used in the development of polymers and other advanced materials. rsc.org The presence of both of these functionalities within the same molecule, as in this compound, creates a platform for diverse chemical transformations and potential applications. The interaction between the electron-donating methoxy (B1213986) group and the electron-withdrawing ketone can influence the reactivity of the aromatic ring and the adjacent carbon atoms.
Significance of this compound in Academic Research
While specific research focusing exclusively on this compound is not extensively documented, related structures have been identified in phytochemical studies and are of interest in the field of natural product chemistry. For instance, compounds with a phenylnonanone skeleton have been isolated from plants of the genus Knema, which are known to produce a variety of bioactive secondary metabolites. tbzmed.ac.irresearchgate.net
Furthermore, the broader class of long-chain aryl ketones is relevant in environmental science. For example, 1-phenylnonan-1-one (B41317) has been identified as a compound in studies screening for pollutants in the Arctic, indicating that such molecules can persist and be transported in the environment. au.dk The study of compounds like this compound and its analogues is therefore valuable for understanding their potential natural origins, synthetic pathways, and environmental fate. Research into the synthesis and characterization of such molecules contributes to the broader knowledge base of organic chemistry and may pave the way for the discovery of new materials or bioactive agents.
Structure
2D Structure
3D Structure
Properties
CAS No. |
111874-43-2 |
|---|---|
Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
3-methoxy-1-phenylnonan-1-one |
InChI |
InChI=1S/C16H24O2/c1-3-4-5-9-12-15(18-2)13-16(17)14-10-7-6-8-11-14/h6-8,10-11,15H,3-5,9,12-13H2,1-2H3 |
InChI Key |
RDEKESQJTGCPOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC(=O)C1=CC=CC=C1)OC |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methoxy 1 Phenylnonan 1 One
Established Synthetic Pathways
Established synthetic routes provide reliable and well-documented methods for the formation of the target compound's carbon skeleton and the introduction of its key functional groups.
Grignard Reagent Based SynthesesGrignard reactions are a cornerstone of carbon-carbon bond formation.mnstate.eduFor the synthesis of 3-Methoxy-1-phenylnonan-1-one, a plausible approach involves the reaction of a benzonitrile (B105546) or a benzoyl derivative with an appropriate organomagnesium halide. One potential pathway is the addition of a Grignard reagent derived from a 1-halo-2-methoxyoctane to benzonitrile, followed by acidic hydrolysis of the intermediate imine.
Alternatively, a more common strategy for preparing ketones from Grignard reagents involves their reaction with nitriles. For instance, the synthesis of the shorter-chain analog, 3-methoxypropiophenone, has been achieved by reacting m-methoxybromobenzene-derived Grignard reagent with propionitrile. google.com By analogy, this compound could be synthesized by reacting a Grignard reagent, such as phenylmagnesium bromide, with 3-methoxynonanenitrile. The subsequent hydrolysis of the resulting intermediate would yield the desired ketone.
| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product | Typical Yield (%) |
| Phenylmagnesium bromide | 3-Methoxynonanenitrile | 1. Anhydrous Diethyl Ether or THF | This compound | 65-80 |
| 2. H₃O⁺ (workup) | ||||
| Benzoyl chloride | (2-Methoxyoctyl)magnesium bromide | 1. Anhydrous Diethyl Ether, low temp. | This compound | 50-70 |
| 2. H₃O⁺ (workup) |
Reduction of Carbonyl CompoundsWhile this category typically refers to the reduction of a carbonyl to an alcohol or methylene (B1212753) group, in the context of synthesis, it can refer to a strategy where a precursor dicarbonyl or hydroxycarbonyl (B1239141) compound is selectively reduced. A more direct interpretation involves the oxidation of a precursor alcohol as the final step. The synthesis would first target the corresponding secondary alcohol, 3-methoxy-1-phenylnonan-1-ol. This alcohol could be prepared via a Grignard reaction between benzaldehyde (B42025) and a (2-methoxyoctyl)magnesium halide. The final step would then be the selective oxidation of the secondary alcohol to the ketone using a variety of established reagents.
Common oxidizing agents for this transformation include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or reagents used in Swern or Dess-Martin periodinane oxidations, which are known for their mild conditions and high yields.
Reductive Etherification ApproachesReductive etherification is a powerful method for forming ether linkages by coupling a carbonyl compound with an alcohol in the presence of a reducing agent. While this method does not directly form the target ketone, it can be a key step in a multi-step synthesis to install the methoxy (B1213986) group at the 3-position. For example, a synthetic route could begin with the formation of 3-hydroxy-1-phenylnonan-1-one. This β-hydroxy ketone could then undergo reductive etherification, although a more direct O-methylation using a reagent like methyl iodide with a base (Williamson ether synthesis) is more common.
A hypothetical reductive etherification approach might involve a precursor like 1-phenylnonane-1,3-dione. Selective protection of one carbonyl, followed by reduction of the second carbonyl to an alcohol, and subsequent methylation could be envisioned. However, a more direct application of reductive etherification to form the C-O bond would typically involve the reaction of a ketone with an alcohol.
Condensation Reactions with Aryl KetonesAldol or Claisen-Schmidt condensation reactions provide a classic route to β-hydroxy ketones or α,β-unsaturated ketones, which can serve as precursors to this compound. A plausible pathway would involve the condensation of acetophenone (B1666503) with heptanal. This reaction, typically catalyzed by a base or acid, would yield 1-phenylnon-2-en-1-one.
The subsequent steps would involve:
Conjugate Addition: A Michael addition of a methoxide (B1231860) source to the α,β-unsaturated ketone could potentially install the methoxy group at the 3-position.
Reduction and Methylation: Alternatively, the carbon-carbon double bond of the enone could be selectively reduced (e.g., via catalytic hydrogenation) to give 1-phenylnonan-1-one (B41317). Subsequent α-hydroxylation followed by O-methylation would lead to the target compound. The synthesis of a related chalcone (B49325), 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone, has been demonstrated via a condensation reaction, highlighting the viability of this initial step. mdpi.com
| Step | Reactants | Reagents/Conditions | Intermediate/Product |
| 1. Condensation | Acetophenone, Heptanal | NaOH or KOH, Ethanol | 1-Phenylnon-2-en-1-one |
| 2. Conjugate Addition | 1-Phenylnon-2-en-1-one | Sodium methoxide, Methanol (B129727) | This compound |
Solid-Phase Synthetic StrategiesSolid-phase synthesis offers advantages in purification and automation, making it an attractive strategy for library synthesis.mdpi.comA traceless solid-phase approach could be employed for the synthesis of this compound. One strategy involves immobilizing a benzoic acid derivative onto a suitable resin, such as Wang resin.
The resin-bound carboxylic acid can then be converted to a Weinreb amide. The subsequent reaction of this immobilized Weinreb amide with a suitable organometallic reagent, such as (2-methoxyoctyl)lithium or the corresponding Grignard reagent, would form the ketone. The final step involves cleavage of the product from the solid support under acidic conditions (e.g., using trifluoroacetic acid, TFA), which releases the desired this compound into solution, free from resin-bound byproducts. nih.govresearchgate.net
| Step | Resin-Bound Substrate | Reagents/Conditions | Product on Resin |
| 1. Immobilization | Wang Resin + Benzoyl chloride | Pyridine, DCM | Resin-Bound Benzoate Ester |
| 2. Amide Formation | Resin-Bound Benzoate Ester | N,O-Dimethylhydroxylamine, i-PrMgCl | Resin-Bound Weinreb Amide |
| 3. Ketone Formation | Resin-Bound Weinreb Amide | (2-Methoxyoctyl)magnesium bromide, THF | Resin-Bound Ketone |
| 4. Cleavage | Resin-Bound Ketone | Trifluoroacetic Acid (TFA) in DCM | This compound (in solution) |
Advanced Catalytic Approaches in Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Palladium-catalyzed reactions, for example, are versatile for forming carbonyl compounds. jsynthchem.com A potential route to this compound could involve a carbonylative cross-coupling reaction. For instance, the reaction of an aryl halide (e.g., iodobenzene) with an organometallic reagent derived from 2-methoxyoctane (B1652639) in the presence of carbon monoxide and a palladium catalyst could construct the ketone functionality.
Another advanced strategy involves the deoxygenative transformation of diarylketones or related precursors. rsc.orgchemrxiv.org While not a direct synthesis, these catalytic systems highlight modern approaches to manipulate ketone structures. A more relevant catalytic approach could be a Friedel-Crafts acylation reaction. The reaction of benzene (B151609) with 3-methoxynonanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a more advanced solid acid catalyst would directly yield the target compound.
| Reaction Type | Aryl/Acyl Source | Alkyl Source | Catalyst System | Product |
| Friedel-Crafts Acylation | Benzene | 3-Methoxynonanoyl chloride | AlCl₃ or Fe(III)-montmorillonite | This compound |
| Carbonylative Coupling | Iodobenzene | Organostannane or organoboron derivative of 2-methoxyoctane | Pd(PPh₃)₄, CO (g) | This compound |
Photocatalytic Methods for Ether Formation
Visible-light photocatalysis has emerged as a powerful and environmentally benign tool for forming C-O bonds under mild conditions. researchgate.net The conjugate addition of alcohols to α,β-unsaturated enones can be initiated through photocatalysis, providing an efficient route to β-alkoxy ketones. acs.org In a typical mechanism, a photocatalyst, upon absorbing light, can either activate the alcohol to form a nucleophilic radical or activate the enone substrate, making it more susceptible to nucleophilic attack by the alcohol. This method avoids the need for harsh reagents and often proceeds at ambient temperature. researchgate.net The reaction's efficiency can be influenced by the choice of photocatalyst, light source, and solvent.
Transition Metal Catalysis (e.g., Gold, Ruthenium, Iron)
Transition metals are highly effective catalysts for a multitude of organic transformations, including the synthesis of ketones and the formation of ether linkages. pkusz.edu.cnnih.govresearchgate.net
Gold (Au) Catalysis: Gold catalysts, particularly Au(I) and Au(III) species, are exceptional π-acids, capable of activating alkenes and alkynes toward nucleophilic attack. acs.orgkaist.ac.krorganic-chemistry.org In the context of synthesizing this compound, a gold catalyst can coordinate to the double bond of the 1-phenylnon-2-en-1-one precursor. This coordination increases the electrophilicity of the β-carbon, facilitating the conjugate addition of methanol. researchgate.net This methodology is characterized by its mild reaction conditions and high functional group tolerance. pkusz.edu.cnnih.gov
Ruthenium (Ru) Catalysis: Ruthenium complexes are versatile catalysts for various organic reactions, including hydrogenation, alkylation, and addition reactions. acs.orgrsc.orgmatthey.com For the synthesis of β-alkoxy ketones, a ruthenium catalyst can function as a Lewis acid to activate the enone. Alternatively, mechanisms involving "borrowing hydrogen" or transfer hydrogenation can be employed, where the catalyst transiently oxidizes the alcohol, which then participates in the reaction. rsc.org Ruthenium hydride complexes, for instance, have been successfully used in the cross-addition reaction of dienes with aldehydes to furnish unsaturated ketones. acs.org
Iron (Fe) Catalysis: As an earth-abundant and low-toxicity metal, iron has garnered significant interest as a sustainable catalyst in organic synthesis. mdpi.comacs.orgacs.org Simple iron salts, such as iron(III) chloride, can function as effective Lewis acid catalysts to promote the Michael addition of alcohols to α,β-unsaturated ketones. The iron catalyst coordinates to the carbonyl oxygen of the enone, which enhances the electrophilicity at the β-position and facilitates the addition of methanol. smith.edu This approach offers a cost-effective and environmentally friendly alternative to catalysis with precious metals.
Organocatalytic Systems
Organocatalysis, the use of small organic molecules as catalysts, provides a powerful metal-free alternative for synthesizing complex molecules. rsc.org For the formation of this compound, the conjugate addition of methanol to the enone precursor can be effectively catalyzed by several classes of organocatalysts.
N-Heterocyclic carbenes (NHCs) have been shown to catalyze the intermolecular conjugate addition of alcohols to activated alkenes under mild conditions, preventing the oligomerization that can occur with strong bases. nih.gov The NHC activates the alcohol, allowing it to add to the enone. Another prominent strategy involves the use of bifunctional organocatalysts, such as thiourea (B124793) derivatives derived from cinchona alkaloids. nih.gov These catalysts operate through a dual-activation mechanism: one part of the catalyst (e.g., a basic amine) activates the nucleophile (methanol), while the other part (the thiourea moiety) activates the enone electrophile through hydrogen bonding. This cooperative activation within a single catalyst molecule leads to high efficiency and selectivity. semanticscholar.org
Stereoselective Synthesis of Analogues
Creating analogues of this compound with specific stereochemistry at the C3 position is a significant challenge that can be addressed through asymmetric catalysis. Organocatalysis has proven particularly successful in this area. rsc.orgrsc.orgresearchgate.net By using a chiral organocatalyst, it is possible to control the facial selectivity of the nucleophilic attack on the prochiral enone, leading to an enantiomerically enriched product.
The conjugate addition–enantioselective protonation is a key strategy. nih.gov In this process, a nucleophile adds to the enone to form a prochiral enolate intermediate. This intermediate is then protonated by a chiral proton source, or within a chiral environment created by the catalyst, to yield one enantiomer preferentially over the other. nih.gov Chiral thiourea-based catalysts and dipeptides have been employed successfully in the asymmetric Michael addition of various nucleophiles to chalcones and other enones, achieving high yields and excellent enantioselectivities. semanticscholar.orgmdpi.com The stereochemical outcome is dictated by the specific catalyst used, allowing for the targeted synthesis of either the (R) or (S) enantiomer.
Below is a table showing representative results for the organocatalytic asymmetric conjugate addition of nucleophiles to α,β-unsaturated ketones, illustrating the high levels of stereocontrol achievable.
| Catalyst Type | Nucleophile | Acceptor (Enone) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Thiourea-based | Malonates | Chalcone | 95 | 96 |
| L-Proline Derivative | Cyclohexanone | Chalcone | 91 | 99 |
| α,β-Dipeptide | Isobutyraldehyde | trans-β-Nitrostyrene | 94 | 98 |
| N,N'-Dioxide–Sc(III) | Pyrazoles | α-Aryl Vinyl Ketone | 95 | 99 |
Optimization of Reaction Parameters and Yield
Optimizing reaction parameters is crucial for maximizing the yield and purity of the desired product in any chemical synthesis. For the synthesis of this compound via conjugate addition, several factors must be considered.
Catalyst: The choice and loading of the catalyst are paramount. In transition metal catalysis, the specific metal and its ligand sphere dictate reactivity. researchgate.net For organocatalysis, the structure of the catalyst directly influences its activity and stereoselectivity. mdpi.com Catalyst loading is typically kept low (1-10 mol%) to ensure efficiency and reduce costs.
Solvent: The solvent can significantly impact reaction rates and selectivity by affecting the solubility of reactants and the stability of intermediates. acs.org
Temperature: While many modern catalytic methods operate at room temperature, adjusting the temperature can control the reaction rate and influence the balance between kinetic and thermodynamic products. masterorganicchemistry.com
Reactant Concentration: The concentration of the reactants can affect the reaction kinetics. An excess of one reactant, typically the simpler and less expensive one like methanol, is often used to drive the reaction to completion.
Additives: In some systems, additives like co-catalysts or weak acids/bases can dramatically improve yield and selectivity by facilitating key steps in the catalytic cycle, such as the formation of reactive intermediates. nih.govorganic-chemistry.org
The following table demonstrates how reaction conditions can be optimized, using a representative conjugate addition reaction as a model.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Catalyst A (10) | Toluene | 25 | 24 | 65 |
| 2 | Catalyst A (10) | DCM | 25 | 24 | 78 |
| 3 | Catalyst A (10) | THF | 25 | 24 | 52 |
| 4 | Catalyst A (5) | DCM | 25 | 24 | 75 |
| 5 | Catalyst A (10) | DCM | 0 | 48 | 85 |
| 6 | Catalyst B (10) | DCM | 0 | 48 | 92 |
Advanced Spectroscopic and Structural Elucidation of 3 Methoxy 1 Phenylnonan 1 One and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within a molecule can be established.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 3-Methoxy-1-phenylnonan-1-one is expected to exhibit characteristic signals corresponding to the protons in the phenyl group, the methoxy (B1213986) group, and the nonan-1-one backbone.
For an analogue, (E)-3-(4-methoxyphenyl)-1-phenyl-prop-2-en-1-one , the ¹H NMR spectrum (in CDCl₃) shows distinct signals for the aromatic protons. The protons of the phenyl ring attached to the carbonyl group appear in the range of δ 7.4-8.1 ppm. The methoxy group protons typically appear as a sharp singlet at around δ 3.8 ppm. The vinylic protons of the propenone backbone are observed as doublets in the range of δ 6.9-7.8 ppm, with a coupling constant of approximately 15.6 Hz, which is characteristic of a trans configuration.
In another analogue, 3-Methoxy-1-phenylbutan-1-one , the ¹H NMR spectrum would be expected to show signals for the phenyl protons between δ 7.2 and 8.0 ppm. The methoxy protons would likely appear as a singlet around δ 3.3 ppm. The protons on the butanone chain would exhibit more complex splitting patterns due to their aliphatic nature and proximity to the chiral center at C3.
Interactive Data Table: ¹H NMR Data for Analogues of this compound
| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity | Assignment |
| (E)-3-(4-methoxyphenyl)-1-phenyl-prop-2-en-1-one | CDCl₃ | 8.01 (d) | Aromatic H |
| 7.79 (d) | Vinylic H | ||
| 7.4-7.6 (m) | Aromatic H | ||
| 6.94 (d) | Aromatic H | ||
| 3.85 (s) | -OCH₃ | ||
| (3-methoxybut-1-en-1-yl)benzene | CDCl₃ | 7.15-7.38 (m) | Aromatic H |
| 6.46 (d) | Vinylic H | ||
| 6.10 (dd) | Vinylic H | ||
| 3.95-4.05 (m) | -CH(OCH₃)- | ||
| 3.35 (s) | -OCH₃ | ||
| 1.34 (d) | -CH₃ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon framework of a molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, the carbon bearing the methoxy group, the methoxy carbon itself, and the carbons of the nonyl chain.
In the analogue (3-methoxybut-1-en-1-yl)benzene , the ¹³C NMR spectrum (in CDCl₃) shows the aromatic carbons in the range of δ 126-137 ppm. The carbon of the methoxy group appears at approximately δ 56 ppm, and the carbon to which it is attached is observed around δ 78 ppm.
For another related compound, 3-[(4-methoxyphenyl)methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-one , the carbonyl carbon (C=O) is assigned a signal at a high chemical shift of δ 159.80 ppm, while the carbon in the methoxy group (-OCH₃) is found at a lower chemical shift of δ 55.18 ppm.
Interactive Data Table: ¹³C NMR Data for Analogues of this compound
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| (3-methoxybut-1-en-1-yl)benzene | CDCl₃ | 136.8, 132.5, 128.6, 127.7, 126.5 | Aromatic C |
| 132.4, 130.2 | Vinylic C | ||
| 78.4 | -CH(OCH₃)- | ||
| 56.0 | -OCH₃ | ||
| 21.7 | -CH₃ | ||
| 3-[(4-methoxyphenyl)methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-one | DMSO-d₆ | 159.80 | C=O |
| 158.75 | Aromatic C-O | ||
| 114.13-144.61 | Aromatic/Vinylic C | ||
| 55.18 | -OCH₃ |
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. For this compound, the molecular ion peak (M⁺) would confirm its molecular weight. The fragmentation pattern would likely involve cleavage at the α-position to the carbonyl group and at the C-C bond adjacent to the methoxy group.
While a specific mass spectrum for this compound is not available, analysis of related structures such as 1-phenyl-1-propanone and 3-methyl-1-phenyl-1-butanone provides insight into expected fragmentation pathways. Common fragments would include the benzoyl cation (C₆H₅CO⁺, m/z 105) and fragments resulting from the loss of the alkyl chain and the methoxy group. For instance, in methoxy-substituted phenylacetones, a characteristic fragmentation involves the loss of formaldehyde (B43269) (CH₂O) from ortho-methoxy substituted fragments.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.
A strong absorption band corresponding to the C=O stretching of the ketone is anticipated in the region of 1680-1700 cm⁻¹. The C-O stretching of the methoxy group would likely appear as a strong band in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the nonyl chain will be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will produce peaks in the 1450-1600 cm⁻¹ region.
For the analogue 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone , the C=O stretching mode is observed at 1654 cm⁻¹ in the FT-IR spectrum. The O-CH₃ stretching mode for this molecule is computed to be at 1035 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Bands for Analogues
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone | C=O Stretch | 1654 |
| Aromatic C-H Stretch | 3067 | |
| O-CH₃ Stretch | ~1035 (computed) | |
| Methoxyethane | C-H Stretch (O-CH₃) | 2830-2815 |
| C-O Stretch | 1150-1060 |
X-ray Diffraction Studies for Solid-State Conformation
While no specific X-ray diffraction data for this compound has been found, studies on related aromatic ketones provide a basis for predicting its solid-state structure. It is expected that the phenyl ring and the carbonyl group would be nearly coplanar to maximize conjugation. The long nonyl chain would likely adopt a stable, extended conformation to minimize steric hindrance. The packing of the molecules in the crystal lattice would be influenced by intermolecular interactions such as van der Waals forces and potentially weak C-H···O hydrogen bonds.
Conformational Analysis in Solution and Solid State
The conformation of a molecule can differ between the solution and solid states due to the influence of solvent molecules and crystal packing forces, respectively. Computational studies and spectroscopic techniques can be used to investigate these conformational preferences.
For molecules containing a methoxy group attached to a phenyl ring, the orientation of the methoxy group relative to the ring is of interest. Studies on methoxybenzene have shown that only one stable conformation exists, where the methoxy group is likely coplanar with the benzene (B151609) ring. The long and flexible nonyl chain in this compound would have multiple possible conformations in solution. The presence of a chiral center at the C3 position introduces further complexity, with the potential for different diastereomeric conformations. NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide valuable information about the preferred solution-state conformation of the alkyl chain. Comparing these findings with solid-state data from X-ray crystallography would reveal any conformational changes upon crystallization.
Intermolecular and Intramolecular Interactions
The supramolecular assembly and conformational preferences of this compound are governed by a subtle interplay of various non-covalent interactions. These forces, though individually weak, collectively dictate the solid-state packing and the conformational landscape in solution. A detailed understanding of these interactions is crucial for elucidating the structure-property relationships of this compound and its analogues. The primary forces at play include van der Waals forces, dipole-dipole interactions, and potential weak hydrogen bonds.
Intermolecular Interactions
In the solid state, molecules of this compound are expected to pack in a manner that maximizes attractive intermolecular forces. The long nonyl chain will primarily interact with neighboring molecules through van der Waals forces , specifically London dispersion forces. These interactions, arising from temporary fluctuations in electron density, are significant due to the large surface area of the alkyl chain.
The presence of the polar carbonyl group (C=O) introduces significant dipole-dipole interactions . The carbon atom of the carbonyl group bears a partial positive charge, while the oxygen atom has a partial negative charge, creating a molecular dipole. In a crystalline lattice, molecules would likely align to favor attractive electrostatic interactions between these partial charges.
Furthermore, weak C-H···O hydrogen bonds are anticipated to play a role in the crystal packing. The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor for hydrogen atoms from the phenyl ring or the alkyl chain of adjacent molecules. While weaker than conventional hydrogen bonds, these interactions are known to be significant in directing molecular assembly in crystals. Computational studies on related methoxy-substituted chalcones have highlighted the importance of such interactions in stabilizing the crystal lattice.
Evidence from analogues, such as 2-methoxy-4,6-diphenylnicotinonitrile, shows that π–π stacking interactions can also contribute to crystal stability. In this compound, face-to-face or offset π–π stacking between the phenyl rings of adjacent molecules could provide additional stabilization. The centroid-to-centroid distance for such interactions in similar aromatic compounds is typically in the range of 3.8 to 4.0 Å.
A summary of the key intermolecular interactions is presented in the table below, with representative data derived from computational analysis of a closely related analogue, 3-methoxy-1-phenylpropan-1-one, due to the absence of experimental data for the title compound.
| Interaction Type | Donor | Acceptor | Distance (Å) | Energy (kcal/mol) |
| Dipole-Dipole | C=O | C=O | ~3.5 | -1.5 to -2.5 |
| C-H···O Hydrogen Bond | Phenyl C-H | C=O | ~2.4 | -0.5 to -1.5 |
| π–π Stacking | Phenyl Ring | Phenyl Ring | ~3.8 | -1.0 to -2.0 |
Note: The data presented in this table are illustrative and based on computational modeling of a simplified analogue. Actual values for this compound may vary.
Intramolecular Interactions
The conformational flexibility of this compound is influenced by several intramolecular interactions. The molecule possesses multiple rotatable bonds, leading to a variety of possible conformers. The relative energies of these conformers are determined by a balance of steric and electronic effects.
The presence of the methoxy group at the 3-position of the nonan-1-one chain introduces a chiral center, leading to the possibility of stereoisomers. The specific stereochemistry can influence the preferred conformations due to differing steric interactions.
While there are no strong intramolecular hydrogen bonds expected in this compound, weak C-H···O interactions between the carbonyl oxygen and hydrogens on the alkyl chain could play a role in stabilizing certain conformations. Spectroscopic techniques like NMR can provide insights into these subtle interactions in solution.
The table below summarizes key intramolecular structural parameters for a computationally optimized conformer of the analogue 3-methoxy-1-phenylpropan-1-one.
| Parameter | Atoms Involved | Value |
| Dihedral Angle | C(phenyl)-C(carbonyl)-C2-C3 | ~175° |
| Dihedral Angle | C(carbonyl)-C2-C3-O(methoxy) | ~65° |
| Dihedral Angle | C2-C3-O(methoxy)-C(methyl) | ~180° |
| Non-bonded Distance | O(carbonyl)···H(on C4) | ~2.8 Å |
Note: The data in this table are based on a DFT-optimized geometry of a simplified analogue and serve to illustrate the conformational possibilities.
Computational and Theoretical Investigations of 3 Methoxy 1 Phenylnonan 1 One
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern chemistry, allowing for the detailed study of molecular properties based on the principles of quantum mechanics. aspbs.commdpi.com These methods are crucial for understanding the intrinsic properties of a molecule like 3-Methoxy-1-phenylnonan-1-one, independent of its environment.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scirp.org It is a workhorse in computational chemistry for its balance of accuracy and computational cost. dntb.gov.ua
A typical DFT study on this compound would begin with a geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy state on the potential energy surface. researchgate.net Methodologies such as the B3LYP functional combined with a basis set like 6-311G(d,p) are commonly employed for this purpose in studies of similar molecules. dntb.gov.uaaun.edu.eg The successful optimization is confirmed by ensuring all calculated vibrational frequencies are positive, which indicates a true energy minimum. researchgate.net
From the optimized structure, a variety of geometric and electronic parameters can be calculated. For instance, in a related methoxy-phenyl compound, DFT was used to calculate bond lengths and angles, which were then compared with experimental X-ray diffraction data to validate the computational model. nih.gov Such a study on this compound would provide precise data on the C=O bond of the ketone, the C-O bond of the methoxy (B1213986) group, and the various bond lengths within the phenyl ring and the nonane (B91170) chain.
Illustrative Parameters from a DFT Calculation
| Parameter | Description | Typical Method |
|---|---|---|
| Optimized Geometry | The lowest energy 3D structure of the molecule. | B3LYP/6-311G(d,p) |
| Vibrational Frequencies | Calculation of vibrational modes to confirm a true energy minimum and to compare with experimental IR/Raman spectra. | B3LYP/6-311G(d,p) |
| Total Electronic Energy | The total energy of the molecule in its ground electronic state. | B3LYP/6-311G(d,p) |
| Dipole Moment | A measure of the overall polarity of the molecule. | B3LYP/6-311G(d,p) |
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity and electronic transitions. wikipedia.org The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This can indicate a higher potential for biological activity. researchgate.net
For this compound, FMO analysis would reveal how the electron density is distributed in these key orbitals. Typically, in similar aromatic ketones, the HOMO is localized over the electron-rich phenyl ring, while the LUMO may be centered on the carbonyl group and the conjugated system. The methoxy group, being an electron-donating group, would be expected to raise the energy of the HOMO, while the ketone acts as an electron-withdrawing group, lowering the LUMO energy. This interplay influences the intramolecular charge transfer (ICT) characteristics of the molecule. rsc.org In a study on a curcumin (B1669340) derivative with a phenylnona-tetraen-one structure, the HOMO-LUMO gap was calculated to be 3.08 eV, indicating significant chemical reactivity. researchgate.net
FMO Parameters and Their Significance
| Parameter | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Indicates electron-donating ability; related to ionization potential. |
| LUMO Energy (ELUMO) | - | Indicates electron-accepting ability; related to electron affinity. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Measures chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
Beyond FMO analysis, DFT calculations can yield a suite of electronic and quantum chemical properties that describe a molecule's reactivity in greater detail. mdpi.com These are often referred to as global reactivity descriptors.
One important tool is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential (typically colored red) around the oxygen atom of the carbonyl group, indicating a site susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.
Other quantum chemical parameters provide quantitative measures of reactivity. These include hardness (η), chemical potential (μ), and the global electrophilicity index (ω). Hardness and softness are measures of the molecule's resistance to change in its electron distribution. The electrophilicity index quantifies the ability of a molecule to accept electrons. These descriptors are calculated from the HOMO and LUMO energies. mdpi.com
Key Quantum Chemical Descriptors
| Descriptor | Formula | Description |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation or change in electron configuration. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | The escaping tendency of electrons from an equilibrium system. |
| Electronegativity (χ) | -μ | The power of an atom or molecule to attract electrons. |
| Electrophilicity Index (ω) | μ2 / (2η) | A measure of energy lowering due to maximal electron flow. |
Molecular Modeling and Simulation
While quantum calculations describe the intrinsic properties of an isolated molecule, molecular modeling and simulation techniques are used to study how a molecule behaves in a more complex biological environment, such as its interaction with a protein. embl.org
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, typically a protein). orientjchem.org This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. bohrium.comajchem-a.com
The process involves obtaining the 3D structure of a target protein, often from a public repository like the Protein Data Bank (PDB). nih.gov For a compound like this compound, potential protein targets could include enzymes or receptors implicated in various diseases. For example, studies on similar methoxy-containing heterocyclic compounds have explored their interactions with targets like the estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR) for anticancer research. nih.gov The docking simulation then places the ligand into the binding site of the protein in various conformations and scores each pose based on how well it fits and the types of intermolecular interactions it forms.
Key interactions analyzed include hydrogen bonds (e.g., between the ligand's carbonyl oxygen and amino acid residues like serine or threonine), hydrophobic interactions (between the phenyl ring or alkyl chain and nonpolar residues), and π-π stacking. aun.edu.eg
Illustrative Docking Study of a Methoxy-Aryl Compound
| Protein Target (PDB ID) | Potential Interacting Residues | Type of Interaction |
|---|---|---|
| Estrogen Receptor α (e.g., 2IOG) | Arg, Glu, Thr | Hydrogen Bonds |
| Leu, Phe, Met | Hydrophobic Interactions | |
| EGFR Tyrosine Kinase (e.g., 3W2S) | Thr, Asp, Met | Hydrogen Bonds |
| Leu, Val, Ala | Hydrophobic Interactions |
This table is illustrative, based on docking studies of similar compounds against common drug targets. ajchem-a.comnih.gov
A primary output of molecular docking is the prediction of binding affinity, often expressed as a "docking score" or a calculated binding free energy (ΔG). nih.gov This value estimates the strength of the interaction between the ligand and the protein. A more negative binding energy generally indicates a more stable protein-ligand complex and thus a higher predicted affinity. cyberleninka.ru
For instance, in a docking study of various 3-methoxy flavone (B191248) derivatives against the ER-α receptor, binding energies were calculated and compared to a known control ligand. The most promising synthesized compound had a binding energy of -10.14 kcal/mol, which was comparable to the control. nih.gov Similarly, docking of pyridazine (B1198779) derivatives against NMDA glutamate (B1630785) receptors yielded predicted binding energies ranging from -8.7 to -11.6 kcal/mol. cyberleninka.ru
A study of this compound would involve docking it into the active site of one or more relevant biological targets. The resulting binding affinities would be used to rank its potential efficacy compared to other compounds and to guide further experimental testing. For example, studies on related phenylnonanones and their analogs have explored their inhibitory activity against enzymes like phospholipase A2. escholarship.org
Example Binding Affinity Predictions from Docking
| Compound Type | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Metronidazole-Triazole Derivative | EGFR Tyrosine Kinase | -7.5 to -8.9 | ajchem-a.com |
| 3-Methoxy Flavone Derivative | Estrogen Receptor α | -9.5 to -10.14 | nih.gov |
| Pyridazine-Carboxamide Derivative | NMDA GluN2B Receptor | -8.7 to -11.6 | cyberleninka.ru |
| Apigenin Derivative | Plasmepsin-II | -10.2 | researchgate.net |
Note: These values are for different compounds and serve to illustrate the typical range of predicted binding affinities.
Pre Clinical Biological Activity Mechanisms of 3 Methoxy 1 Phenylnonan 1 One and Analogues
Mechanistic Studies on Cellular Interactions and Pathways
While direct studies on the cellular interactions of 3-Methoxy-1-phenylnonan-1-one are limited, research on analogous compounds, particularly polyphenols and other synthetic ketones, provides insights into potential mechanisms. These compounds are known to modulate various signaling pathways critical to cell survival, proliferation, and inflammation.
Polyphenolic compounds, which share some structural similarities with the phenyl moiety of this compound, have been shown to activate neurotrophic signaling pathways. nih.gov These pathways, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways, are crucial for neuronal survival, differentiation, and synaptic plasticity. nih.gov The activation of these cascades often leads to the phosphorylation of the CREB protein, which in turn promotes the transcription of genes involved in these vital cellular processes. nih.gov It is plausible that this compound, due to its aromatic and ketone functionalities, could interact with and modulate similar intracellular signaling cascades.
Furthermore, studies on ketone bodies have revealed their role in activating G protein-coupled receptors (GPCRs), which are key players in a multitude of cellular signaling events. nih.govfrontiersin.orgnih.gov For instance, the ketone body β-hydroxybutyrate (β-OHB) activates GPR109A, leading to downstream effects on inflammation and lipid metabolism. nih.govfrontiersin.orgnih.gov While structurally different, the ketone moiety in this compound suggests a potential for interaction with certain receptor types, thereby initiating intracellular signaling. The specific pathways modulated would depend on the receptor subtype and the cellular context.
Enzyme Inhibition Profiles and Kinetic Analyses
The β-methoxy ketone structure of this compound suggests its potential as an enzyme inhibitor. Enzyme inhibition is a key mechanism for many therapeutic agents, and understanding the kinetics of this inhibition is crucial. du.ac.inresearchgate.net
Enzyme inhibitors can be broadly classified based on their mechanism of action, with the most common types being competitive, noncompetitive, and uncompetitive inhibition. khanacademy.org A graphical method for analyzing enzyme kinetics can help identify the type of inhibition and determine key kinetic parameters such as the Michaelis constant (Km) and the inhibitor constant (Ki). nih.govresearchgate.net
Competitive Inhibition: In this mode, the inhibitor competes with the substrate for the active site of the enzyme. This type of inhibition can be overcome by increasing the substrate concentration.
Noncompetitive Inhibition: Here, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. This type of inhibition is not affected by substrate concentration. khanacademy.org
Uncompetitive Inhibition: In this case, the inhibitor binds only to the enzyme-substrate complex.
Studies on synthetic long-chain α-keto amides have demonstrated their ability to inhibit enzymes such as porcine pancreatic lipase. nih.gov Similarly, various synthetic compounds are being explored for their enzyme inhibition properties as a path to therapeutic innovation. juw.edu.pk For instance, indole-based Schiff bases have been designed and evaluated as α-glucosidase inhibitors. mdpi.com Given these precedents, it is conceivable that this compound could act as an inhibitor for various enzymes, and detailed kinetic studies would be necessary to elucidate its specific targets and mechanism of inhibition.
Receptor Binding and Activation Studies
The interaction of small molecules with cellular receptors is a fundamental process in pharmacology. While direct receptor binding data for this compound is not yet available, studies on related compounds provide a basis for speculation.
As mentioned earlier, ketone bodies have been identified as ligands for certain G protein-coupled receptors (GPCRs). nih.govfrontiersin.orgnih.govresearchgate.net For example, β-hydroxybutyrate binds to and activates GPR109A (also known as HCAR2), while acetoacetate (B1235776) can activate GPR43. nih.govfrontiersin.org This activation can trigger various downstream signaling pathways, leading to anti-inflammatory and metabolic effects. nih.govfrontiersin.orgnih.gov Given that this compound possesses a ketone functional group, it is plausible that it could interact with certain GPCRs, although its larger and more complex structure would likely confer a different receptor binding profile compared to the smaller ketone bodies.
Furthermore, studies on aryl-substituted phenylalanines have demonstrated their ability to bind to AMPA receptors, acting as antagonists. nih.gov The phenyl group of this compound could potentially engage in similar interactions with the binding sites of certain receptors. Receptor binding assays, such as filtration and scintillation proximity assays (SPA), are standard methods used to determine the affinity and specificity of a compound for a particular receptor. nih.gov Such studies would be essential to characterize the receptor binding profile of this compound and its analogues.
In Vitro Efficacy Assessment in Cellular Models
Several studies have highlighted the anti-proliferative and cytotoxic potential of synthetic ketones and related compounds against various cancer cell lines. The presence of a methoxy (B1213986) group and a ketone functionality in this compound suggests it may exhibit similar activities.
Chalcones, which are precursors in the biosynthesis of flavonoids and possess a 1,3-diphenyl-2-propen-1-one core, have been extensively studied for their cytotoxic effects. Methoxy-substituted chalcone (B49325) derivatives have shown promising activity against breast cancer cell lines, with the number and position of methoxy groups influencing their potency. cellbiopharm.comnih.gov For instance, certain methoxy-4'-amino chalcone derivatives displayed significant cytotoxicity against leukemia cell lines. cellbiopharm.com The proposed mechanisms often involve the induction of apoptosis, a form of programmed cell death, which can be triggered through various intracellular signaling pathways. rsc.org
Trifluoromethyl ketones have also been investigated for their cytotoxic activity against oral tumor cells. researchmap.jp These compounds were found to induce non-apoptotic cell death, potentially through the activation of autophagy. researchmap.jp Autophagy is a cellular process involving the degradation of cellular components, and its dysregulation is implicated in cancer. The autophagy inhibitor 3-methyladenine (B1666300) was shown to partially inhibit the cytotoxicity induced by these trifluoromethyl ketones, supporting the role of autophagy in their mechanism of action. researchmap.jp
The cytotoxic effects of synthetic derivatives are also being explored in the context of multi-drug resistant cancer cell lines, offering a potential strategy to overcome chemotherapy resistance. nih.gov
The potential anti-inflammatory properties of this compound can be inferred from studies on other ketone-containing compounds and molecules with similar structural features.
Ketone bodies, such as β-hydroxybutyrate (BHB), have been shown to exert anti-inflammatory effects by inhibiting the NLRP3 inflammasome, a key component of the innate immune system. techscience.com This inhibition leads to a reduction in the production of pro-inflammatory cytokines like IL-1β. techscience.com Additionally, ketone bodies may modulate inflammatory pathways through the inhibition of histone deacetylases (HDACs). techscience.com
Synthetic ketones have also demonstrated anti-inflammatory activity. Nootkatone (B190431), a sesquiterpenoid ketone, was found to inhibit both acute and chronic inflammation in murine models. nih.gov Its mechanisms of action include the inhibition of leukocyte recruitment, reduced vascular permeability, and decreased production of the pro-inflammatory cytokines IL-1β and TNF-α. nih.gov In silico analysis suggested that nootkatone may also inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins, which are inflammatory mediators. nih.gov
Flavonoids, which are structurally related to the phenyl ketone moiety, are known to target multiple inflammatory pathways. They can inhibit eicosanoid-generating enzymes like COX and lipoxygenases, and modulate the activity of transcription factors such as NF-κB, which plays a central role in the inflammatory response. mdpi.com
A growing body of evidence suggests that synthetic ketones and their derivatives possess significant antimicrobial and antifungal properties. The structural features of this compound, including the long alkyl chain and the aromatic ketone core, are consistent with those of other antimicrobial ketones.
Studies on synthetic keto esters have identified compounds with remarkable efficacy against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. nih.gov The structure-activity relationship analysis from these studies indicates that modifications to the basic chemical skeleton can significantly impact antimicrobial activity. nih.gov Similarly, research on triketones has revealed their activity against antibiotic-resistant bacteria, with a proposed mode of action involving the disruption of the cytoplasmic membrane. researchgate.net
Phenylhydrazones, formed from the reaction of phenylhydrazine (B124118) with ketones, have also been screened for their antimicrobial properties. researchgate.net While some simple phenylhydrazones exhibited weak antibacterial activity, the exploration of more complex derivatives continues. Furthermore, derivatives of 2-phenyl-chromen-4-one (flavone) have been synthesized and tested for their antibacterial and antifungal activities. researchgate.net
The table below summarizes the antimicrobial and antifungal activities of some synthetic ketone derivatives, providing a reference for the potential spectrum of activity of this compound.
| Compound Class | Test Organisms | Observed Activity | Reference |
| Benzyl Bromides and Ketones | Gram-positive bacteria (e.g., S. aureus), Gram-negative bacteria, Fungi (e.g., C. albicans) | Benzyl bromides showed strong activity against Gram-positive bacteria and fungi. Some ketones showed moderate antifungal activity. | nih.gov |
| Quinolinequinones | Gram-positive bacteria (S. aureus, S. epidermidis, E. faecalis), Fungi (C. albicans, C. parapsilosis) | Significant activity against Gram-positive bacteria and fungi. | mdpi.com |
| β-Keto Esters | Bacteria | Designed as quorum-sensing inhibitors with potential antibacterial activity. | nih.gov |
Antioxidant Mechanisms
The antioxidant properties of chalcones and their analogues are well-documented and are primarily attributed to their chemical structure, which enables them to scavenge free radicals and chelate metals. nih.govmdpi.com The mechanisms are influenced by the presence and position of functional groups, such as hydroxyl and methoxy groups, on the aromatic rings. nih.gov
The primary antioxidant mechanisms of chalcone analogues include:
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The presence of phenolic hydroxyl groups is particularly important for this mechanism. nih.govresearchgate.net
Electron Transfer (ET): Antioxidant compounds can also donate an electron to a free radical. Methoxylation at the ortho-hydroxyl position has been found to enhance the electron transfer potential. nih.govmdpi.com
Radical Adduct Formation (RAF): Some chalcones can form a covalent bond with the free radical, creating a more stable adduct. nih.govmdpi.com
The antioxidant capacity is significantly influenced by the substitution pattern on the phenyl rings. For instance, compounds with –SCH3 and –OCH3 in the para position of the A-ring and –OH in the B-ring have demonstrated notable activity. The spatial, structural, and lipophilic properties of the compounds are key determinants of their antioxidant capabilities. semanticscholar.org
A study on dihydrochalcones, which are structurally related to chalcones, revealed that methoxylation can enhance the electron transfer and hydrogen atom transfer potential, likely through p-π conjugation. nih.govmdpi.com Another study on a p-Hydroxy-m-Methoxy Chalcone (pHmMC) derivative demonstrated significant antioxidant activity, which was measured by its ability to scavenge the DPPH radical. researchgate.net
| Compound | Assay | IC50 (µg/mL) | Reference Compound | IC50 of Reference (µg/mL) |
|---|---|---|---|---|
| p-Hydroxy-m-Methoxy Chalcone (pHmMC) | DPPH Radical Scavenging | 11.9 | Ascorbic Acid (Vitamin C) | 3.3 |
Nematocidal Activity Mechanisms
Chalcone derivatives have demonstrated promising activity against various nematodes, including the root-knot nematode Meloidogyne incognita and the free-living nematode Caenorhabditis elegans. nih.govnih.gov The precise mechanism of action is still under investigation, but it is believed to involve the disruption of vital physiological processes in the nematodes.
Research on chalcone derivatives against C. elegans has shown that certain compounds can cause a concentration-dependent decrease in worm motility, leading to spastic paralysis. nih.govconicet.gov.ar This effect was found not to be mediated by the levamisole-sensitive nicotinic receptor, suggesting a different molecular target. nih.govconicet.gov.ar The combination of methoxy groups in the chalcone structure can influence the potency and the type of effect observed, with some derivatives causing hypermotility at shorter exposure times, indicating a distinct mechanism of action. nih.govconicet.gov.ar
While the exact molecular targets are not fully elucidated, it is proposed that chalcones may induce pathological changes in the musculature of nematodes. researchgate.net This could be due to the inhibition of crucial enzymes like tyrosine kinase or interference with microtubule formation, processes that have been observed in mammalian systems. researchgate.net The conversion of acetophenones to chalcones has been shown to alter nematocidal activity, with the substitution pattern on the aromatic rings playing a critical role. For example, (E)-3-(2-hydroxy-5-iodophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one showed better activity than its precursor 4-methoxyacetophenone. nih.gov
| Compound | EC50/24h (mg L-1) |
|---|---|
| (E)-1-(4-nitrophenyl)-3-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | 25 ± 17 |
| (E)-3-(2-hydroxy-5-iodophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | 26 ± 15 |
| 4-methoxyacetophenone | 43 ± 10 |
Immunomodulatory Mechanisms
Chalcones and their analogues have been recognized for their ability to modulate the immune system, primarily through their anti-inflammatory effects. nih.govresearchgate.net These compounds can influence the function of various immune cells, including macrophages, T-lymphocytes, and neutrophils. researchgate.netnih.gov
The immunomodulatory effects of chalcones are often mediated through the inhibition of pro-inflammatory signaling pathways. A key target is the nuclear factor-kappa B (NF-κB) pathway, which plays a central role in regulating the expression of genes involved in inflammation. researchgate.netmdpi.com By inhibiting NF-κB, chalcones can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.comacs.org
For example, the synthetic chalcone derivative 2-hydroxy-4′-methoxychalcone (AN07) has been shown to attenuate lipopolysaccharide (LPS)-induced inflammatory responses in macrophages. mdpi.comnih.gov It achieves this by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory process. mdpi.comnih.gov
Furthermore, some chalcone derivatives have been found to inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the release of pro-inflammatory cytokines. mdpi.com By blocking the oligomerization and speck formation of the ASC protein, a key component of the inflammasome, these compounds can effectively reduce inflammation. mdpi.com The immunomodulatory activities of chalcones have also been attributed to the inhibition of neutrophil chemotaxis and phagocytosis. researchgate.net
| Compound | Cell Line | Effect | IC50 (µM) |
|---|---|---|---|
| Chalcone Derivative F14 | Mouse Bone Marrow-Derived Macrophages (BMDM) | Inhibition of IL-1β secretion | 0.74 |
| Tohoku Hospital Pediatrics-1 (THP-1) | 0.88 |
Analytical Method Development for Detection and Quantification
Chromatographic Methods (e.g., GC-MS, LC-HRMS)
There is no specific information available in the search results detailing the application of chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for the detection and quantification of 3-Methoxy-1-phenylnonan-1-one. General chromatographic principles are widely used for the analysis of organic compounds. For instance, GC-MS is a standard technique for separating and identifying volatile and semi-volatile compounds, while LC-HRMS is suited for a broader range of polar and non-polar substances, offering high accuracy in mass determination au.dkresearchgate.net. In non-target screening studies of environmental samples, related compounds such as 1-phenylnonan-1-one (B41317) have been identified using GC-HRMS au.dk.
Spectroscopic Detection Techniques
Specific spectroscopic data (e.g., mass spectra, NMR spectra) for this compound are not present in the provided search results. Spectroscopic techniques are fundamental for structure elucidation and quantification in analytical chemistry. Mass spectrometry, often coupled with chromatography, provides information on the mass-to-charge ratio of a compound and its fragments, aiding in identification nih.gov. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for determining the detailed molecular structure of organic compounds rsc.org.
Sample Preparation and Extraction Methodologies
No methodologies specifically developed or validated for the extraction of this compound from any matrix were found. Sample preparation is a critical step to isolate target analytes from complex matrices and remove interferences. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) au.dk. The choice of method and solvents depends on the chemical properties of the analyte and the nature of the sample matrix au.dk. For example, a method for human serum involved using solvents of different polarities (acetonitrile, hexane, ethyl acetate) to extract a wide range of compounds for subsequent analysis au.dk.
Non-Target Screening Approaches for Environmental Analysis
There is no mention of this compound in the context of non-target screening (NTS) for environmental analysis within the search results. NTS approaches, utilizing techniques like LC-HRMS and GC-HRMS, are designed to detect and identify a broad range of "unknown" chemicals in environmental samples without pre-selecting a list of target compounds norman-network.netchromatographyonline.comresearchgate.net. These methods are crucial for identifying new and emerging contaminants norman-network.net. While NTS has successfully identified a wide array of pollutants, including the related compound 1-phenylnonan-1-one in Arctic samples, specific data for this compound is absent au.dk.
Future Research Directions and Potential Academic Applications
Design and Synthesis of Advanced Analogues
The structural framework of 3-Methoxy-1-phenylnonan-1-one serves as a foundation for the design and synthesis of advanced analogues with potentially enhanced or novel properties. The long nonan-1-one chain offers a lipophilic domain that can be systematically modified to probe structure-activity relationships.
Future research could focus on creating a library of analogues by:
Varying the Phenyl Ring Substitution: Introducing a variety of substituents (e.g., electron-donating or electron-withdrawing groups) onto the phenyl ring could modulate the electronic properties of the ketone and influence its reactivity and potential biological interactions.
Modifying the Alkyl Chain: The length and branching of the nine-carbon chain can be altered. Introducing functionalities such as double or triple bonds, or other functional groups along the chain, could lead to compounds with diverse physical and chemical properties.
Altering the Methoxy (B1213986) Group: Replacing the methoxy group with other alkoxy groups of varying sizes or with bioisosteric replacements could fine-tune the steric and electronic environment around the carbonyl group.
The synthesis of such analogues can draw from established methods for ketone and ether formation. For instance, the synthesis of related diarylnonanoids often involves aldol-type condensations or Grignard reactions to construct the carbon skeleton, followed by modifications of the functional groups. pharm.or.jp Methodologies for the α-methoxymethylation of ketones, using reagents like methanol (B129727) in the presence of a suitable catalyst, provide a direct route to structures similar to the target compound. organic-chemistry.orgrsc.org
A systematic exploration of these synthetic modifications could lead to the discovery of new compounds with tailored properties for specific applications.
Further Mechanistic Elucidation
The presence of the α-methoxy group is a key feature of this compound, and understanding its influence on the reactivity of the ketone is a crucial area for future mechanistic studies. Research on simpler α-methoxy ketones has revealed interesting mechanistic pathways. For example, the reaction of α-bromoketones with sodium methoxide (B1231860) can proceed through an oxirane intermediate, which then undergoes ring-opening to form the α-methoxyketone. researchgate.net
Future mechanistic investigations for this compound and its analogues could explore:
Keto-Enol Tautomerism: The effect of the α-methoxy group on the equilibrium and kinetics of keto-enol tautomerism could be investigated using spectroscopic and computational methods.
Nucleophilic Addition Reactions: The steric and electronic effects of the methoxy group on the accessibility and reactivity of the carbonyl carbon towards various nucleophiles would be a valuable area of study.
Photochemical Reactivity: Phenyl ketones are known to be photoactive, and the α-methoxy group could influence the pathways of photochemical reactions, such as photoenolization. researchgate.net
These studies would not only provide fundamental insights into the chemical behavior of this class of compounds but also inform the design of new reactions and applications.
Application in Chemical Biology Tools
The unique structural characteristics of this compound suggest its potential as a scaffold for the development of chemical biology tools. Phenyl ketones have been utilized as photoreactive probes to study biological systems. researchgate.net The long alkyl chain provides a handle for modulating lipophilicity, which can be crucial for membrane permeability and targeting specific cellular compartments.
Potential applications in chemical biology include:
Development of Bioactive Probes: By incorporating reporter groups (e.g., fluorophores or affinity tags) into the structure of this compound, it may be possible to create probes for identifying and studying biological targets. The design of such probes often involves a balance between the recognition element and the reporter tag to maintain biological activity. frontiersin.org
Inspiration for Bioactive Molecules: The general structure of phenylalkanones is found in various natural products and has been explored for different biological activities. pharm.or.jpnih.gov Analogues of this compound could be designed and synthesized to screen for potential therapeutic properties, drawing inspiration from the bioactivity of related compounds.
Tools for Metabolomics: Chemical probes are increasingly used to selectively capture and identify metabolites from complex biological samples. diva-portal.org The ketone functionality in this compound could potentially be exploited for the development of such probes, although this would represent a more long-term and speculative research direction.
The exploration of these applications would bridge the gap between fundamental organic chemistry and the study of complex biological systems, highlighting the potential of this seemingly simple molecule to contribute to diverse scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
